Desmethylastemizole Desmethylastemizole Desmethylastemizole is a member of benzimidazoles.
Brand Name: Vulcanchem
CAS No.: 73736-50-2
VCID: VC21346551
InChI: InChI=1S/C27H29FN4O/c28-22-9-5-21(6-10-22)19-32-26-4-2-1-3-25(26)30-27(32)29-23-14-17-31(18-15-23)16-13-20-7-11-24(33)12-8-20/h1-12,23,33H,13-19H2,(H,29,30)
SMILES: C1CN(CCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)O
Molecular Formula: C27H29FN4O
Molecular Weight: 444.5 g/mol

Desmethylastemizole

CAS No.: 73736-50-2

Cat. No.: VC21346551

Molecular Formula: C27H29FN4O

Molecular Weight: 444.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desmethylastemizole - 73736-50-2

CAS No. 73736-50-2
Molecular Formula C27H29FN4O
Molecular Weight 444.5 g/mol
IUPAC Name 4-[2-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]ethyl]phenol
Standard InChI InChI=1S/C27H29FN4O/c28-22-9-5-21(6-10-22)19-32-26-4-2-1-3-25(26)30-27(32)29-23-14-17-31(18-15-23)16-13-20-7-11-24(33)12-8-20/h1-12,23,33H,13-19H2,(H,29,30)
Standard InChI Key LAGYWHSFHIMTPE-UHFFFAOYSA-N
SMILES C1CN(CCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)O
Canonical SMILES C1CN(CCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)O
Appearance Solid powder

Chemical Identity and Pharmacokinetics

Metabolic Relationship to Astemizole

Desmethylastemizole is formed through the demethylation of astemizole, emerging as the dominant metabolite following astemizole ingestion. Studies have demonstrated that desmethylastemizole retains H1-receptor antagonist properties similar to its parent compound . The metabolic conversion of astemizole to desmethylastemizole represents a significant aspect of astemizole's pharmacokinetic profile, with implications for both therapeutic efficacy and safety considerations.

Pharmacokinetic Properties

One of the most notable characteristics of desmethylastemizole is its extended elimination time, ranging from 9 to 13 days . This prolonged half-life results in significant accumulation with repeated dosing of the parent compound astemizole. Research has demonstrated that at steady state, the serum concentration of desmethylastemizole exceeds that of astemizole by more than 30-fold . This pharmacokinetic behavior has profound implications for the compound's biological activity and potential toxicity profile, particularly regarding cardiac effects that persist long after discontinuation of astemizole therapy.

Cardiovascular Pharmacology

HERG Potassium Channel Blockade

Desmethylastemizole exhibits potent inhibitory effects on the human ether-a-go-go-related gene (HERG) potassium channels, which are critical for cardiac repolarization. Research utilizing patch clamp techniques in HERG-expressing HEK 293 cells has demonstrated that desmethylastemizole blocks HERG current with remarkable potency, showing a half-maximal block concentration of 1.0 nM . This blocking action is comparable to that of astemizole (half-maximal block of 0.9 nM), making these compounds among the most potent HERG channel antagonists identified to date .

Clinical Cardiac Consequences

The potent HERG channel blocking properties of desmethylastemizole have significant clinical implications. Case reports have documented QT interval prolongation and torsade de pointes (a potentially life-threatening ventricular arrhythmia) in patients with therapeutic concentrations of desmethylastemizole (up to 7.7 ng/ml or 17.3 nmol/liter) despite undetectable serum concentrations of the parent compound astemizole (<0.5 ng/ml) . These findings suggest that desmethylastemizole, rather than astemizole itself, may be the principal mediator of the proarrhythmic effects observed following astemizole administration.

Comparative Pharmacology

Comparison with Astemizole and Norastemizole

The pharmacological profile of desmethylastemizole differs significantly from other astemizole-related compounds. Table 1 summarizes the comparative potency of desmethylastemizole, astemizole, and norastemizole in blocking HERG potassium channels.

Table 1: Comparative HERG Channel Blocking Potency

CompoundHalf-maximal Block (IC50)Relative Potency
Desmethylastemizole1.0 nMHigh
Astemizole0.9 nMHigh
Norastemizole27.7 nMModerate

While desmethylastemizole and astemizole demonstrate nearly equivalent potency in blocking HERG channels, norastemizole exhibits substantially weaker activity, requiring higher concentrations and producing incomplete channel block . These differences in potency suggest that norastemizole may present a lower risk of ventricular arrhythmias compared to desmethylastemizole and astemizole.

Antimalarial Properties

In Vitro Antimalarial Activity

Recent research has identified desmethylastemizole as a promising antimalarial agent with activity against multiple strains of Plasmodium falciparum. In vitro studies have demonstrated that desmethylastemizole inhibits P. falciparum with an IC50 of approximately 100 nM, exhibiting 2- to 12-fold greater potency than astemizole against various parasite strains . Table 2 presents the comparative antimalarial efficacy against different P. falciparum strains.

Table 2: Inhibition of P. falciparum Strains

P. falciparum StrainDesmethylastemizole IC50 (nM)Astemizole IC50 (nM)Norastemizole IC50 (nM)
3D7 (Chloroquine-sensitive)~100227 ± 6.4Higher (weak inhibition)
Other strains~100200-300 (estimated)Higher (weak inhibition)

The mechanism underlying desmethylastemizole's antimalarial activity appears to involve inhibition of heme crystallization within the food vacuole of the parasite, similar to the mechanism of quinoline antimalarials such as chloroquine . Studies have shown that desmethylastemizole concentrates within the P. falciparum food vacuole and co-purifies with hemozoin in both chloroquine-sensitive and multidrug-resistant parasites.

In Vivo Antimalarial Efficacy

The antimalarial potential of desmethylastemizole has been further validated in mouse models of malaria. When administered at doses of 15 mg/m²/day, desmethylastemizole reduced parasitemia by 81% in mice infected with the chloroquine-sensitive Plasmodium vinckei strain . Even against chloroquine-resistant Plasmodium yoelii, desmethylastemizole at the same dosage demonstrated a 40% reduction in parasitemia . These findings suggest that desmethylastemizole may retain effectiveness against drug-resistant malaria parasites, although higher doses or combination therapy might be necessary for complete parasite clearance.

Future Research Directions

Combination Therapeutic Approaches

Research into combination therapies incorporating desmethylastemizole at lower, potentially safer doses with other antimalarial agents may yield regimens with enhanced efficacy and acceptable safety profiles. Initial studies have shown additive effects when combining desmethylastemizole with traditional antimalarials such as chloroquine, quinidine, and artemisinin , suggesting potential for combination therapeutic approaches.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator